molecular formula C10H8N2O3 B2503888 2-(quinoxalin-2-yloxy)acetic acid CAS No. 439106-64-6

2-(quinoxalin-2-yloxy)acetic acid

Cat. No.: B2503888
CAS No.: 439106-64-6
M. Wt: 204.185
InChI Key: KGFCMNCPRXTYRO-UHFFFAOYSA-N
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Description

2-(quinoxalin-2-yloxy)acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse applications in pharmaceuticals and industrial chemistry . The compound is characterized by the presence of a quinoxaline ring attached to an acetic acid moiety through an oxygen atom.

Preparation Methods

The synthesis of 2-(quinoxalin-2-yloxy)acetic acid typically involves the condensation of quinoxaline derivatives with acetic acid or its derivatives. One common method is the reaction of 2-hydroxyquinoxaline with chloroacetic acid in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity .

Properties

IUPAC Name

2-quinoxalin-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCMNCPRXTYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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